molecular formula C9H17N B2855831 1,1-Dicyclopropylpropan-1-amine CAS No. 2044902-40-9

1,1-Dicyclopropylpropan-1-amine

Cat. No. B2855831
CAS RN: 2044902-40-9
M. Wt: 139.242
InChI Key: AVBNDGCJOKGDFI-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylpropan-1-amine is a chemical compound that is not widely described in the literature. It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides, ammonia, and other amines . A more specific process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives involves reacting a malonic acid compound and a 1,2-dihalogeno compound with an alcoholate as a condensation agent .


Molecular Structure Analysis

The molecular structure of amines is determined by the arrangement of atoms and the spatial orientation of chemical bonds. The structure can be analyzed using various techniques such as infrared spectroscopy, which can identify the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines . The 1H NMR spectra can also be used in determining the structure of an unknown amine .


Chemical Reactions Analysis

Amines undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines like this compound can be influenced by factors such as molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties can be determined using various analytical methods, including chromatographic, electrophoretic, and spectroscopic methods .

Mechanism of Action

Mode of Action

It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes .

Result of Action

The molecular and cellular effects of 1,1-Dicyclopropylpropan-1-amine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include temperature, pH, presence of other molecules, and specific conditions within the biological system where the compound is active.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1-Dicyclopropylpropan-1-amine for lab experiments is its unique chemical structure, which makes it a promising candidate for research in various fields. This compound has also been shown to have a low potential for abuse and dependence, which makes it a safer alternative to other psychoactive compounds. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 1,1-Dicyclopropylpropan-1-amine. In pharmacology, this compound could be investigated further for its potential as a novel psychoactive compound with therapeutic effects. In neuroscience, this compound could be used as a tool for studying the brain and its functions. In medicinal chemistry, this compound could be investigated further for its potential as a lead compound for the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

1,1-Dicyclopropylpropan-1-amine can be synthesized through a multi-step process involving the reaction of cyclopropylcarbinol with an amine reagent. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is then reduced to produce this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.

Scientific Research Applications

1,1-Dicyclopropylpropan-1-amine has been the subject of extensive research due to its potential applications in various fields. In pharmacology, this compound has been investigated for its potential as a novel psychoactive compound with potential therapeutic effects. In neuroscience, this compound has been studied for its effects on neuronal activity and its potential as a tool for studying the brain. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

1,1-dicyclopropylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBNDGCJOKGDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)(C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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